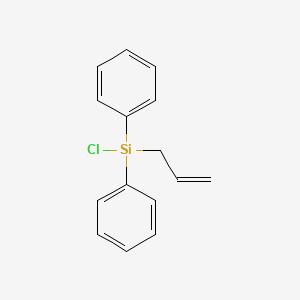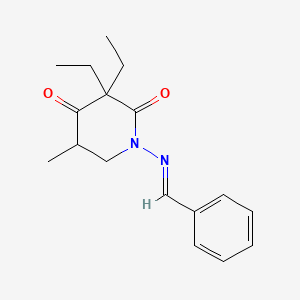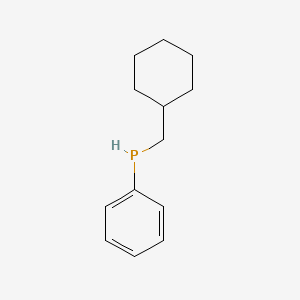
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is an organic compound characterized by the presence of a benzene ring substituted with an octadecyloxy group and two carbonyl chloride groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:
5-(Octadecyloxy)benzene-1,3-dicarboxylic acid+2SOCl2→5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride+2HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid and hydrochloric acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
5-(Octadecyloxy)benzene-1,3-dicarboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Aplicaciones Científicas De Investigación
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups act as electrophilic centers, facilitating the formation of various derivatives through nucleophilic attack. The octadecyloxy group imparts hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Isophthaloyl Chloride: Similar structure with two carbonyl chloride groups on a benzene ring but lacks the octadecyloxy group.
Terephthaloyl Chloride: Another dicarbonyl chloride compound with the carbonyl groups at the 1 and 4 positions on the benzene ring.
Dimedone: A cyclic 1,3-diketone with different reactivity and applications.
Uniqueness
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
41434-36-0 |
|---|---|
Fórmula molecular |
C26H40Cl2O3 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
5-octadecoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C26H40Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)29)19-23(21-24)26(28)30/h19-21H,2-18H2,1H3 |
Clave InChI |
HCBCKZODFPWIQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)






![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)



